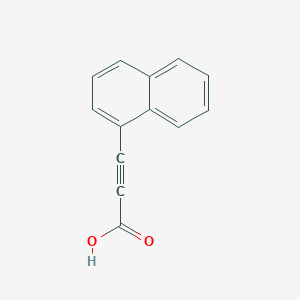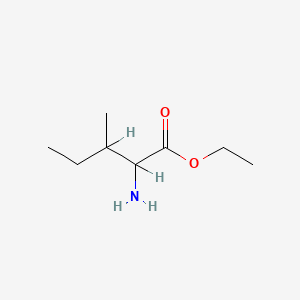![molecular formula C23H34N2O B1604899 5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine CAS No. 57202-37-6](/img/structure/B1604899.png)
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine: is a chemical compound with the molecular formula C23H34N2O . It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its unique structural features, which include a heptyl group at position 5 and a 4-(hexyloxy)phenyl group at position 2 of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine. Common reagents used in this step include ammonium acetate and acetic acid.
Introduction of the Heptyl Group: The heptyl group can be introduced through an alkylation reaction using heptyl bromide and a suitable base such as potassium carbonate.
Attachment of the 4-(Hexyloxy)phenyl Group: The 4-(hexyloxy)phenyl group can be attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in
Propriétés
Numéro CAS |
57202-37-6 |
|---|---|
Formule moléculaire |
C23H34N2O |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5-heptyl-2-(4-hexoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-10-12-20-18-24-23(25-19-20)21-13-15-22(16-14-21)26-17-11-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
Clé InChI |
BHNCKGFFWRYBIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
SMILES canonique |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
![1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone](/img/structure/B1604827.png)








